molecular formula C16H26N7P3 B14733898 2-N,2-N,2-N',2-N'-tetramethyl-6,6-diphenyl-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene-2,2,4,4-tetramine CAS No. 6633-82-5

2-N,2-N,2-N',2-N'-tetramethyl-6,6-diphenyl-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene-2,2,4,4-tetramine

Katalognummer: B14733898
CAS-Nummer: 6633-82-5
Molekulargewicht: 409.35 g/mol
InChI-Schlüssel: QVXAIVQNSHSLEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-N,2-N,2-N’,2-N’-tetramethyl-6,6-diphenyl-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene-2,2,4,4-tetramine is a complex organophosphorus compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of such complex organophosphorus compounds typically involves multiple steps, including the formation of the triazaphosphacyclohexane ring and subsequent functionalization. Common reagents might include phosphorus trichloride, amines, and phenyl groups. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of complex organophosphorus compounds is less common due to the intricate synthesis required. advancements in continuous-flow synthesis and automation may offer scalable methods for producing these compounds in the future.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: These compounds can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or ozone.

    Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phosphorus centers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, ozone, or other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phosphine oxides, while substitution could introduce various functional groups onto the phosphorus atoms.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, these compounds are studied for their potential as ligands in catalysis, particularly in transition metal complexes.

Biology

In biological research, organophosphorus compounds can be explored for their interactions with enzymes and proteins, potentially leading to new insights into biochemical pathways.

Medicine

Medicinal applications might include the development of new drugs or diagnostic agents, leveraging the unique properties of the phosphorus-containing ring structure.

Industry

In industry, these compounds could be used in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action for these compounds often involves interactions with molecular targets such as enzymes or receptors. The phosphorus atoms can form strong bonds with various elements, influencing the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A simpler amine with similar steric properties.

    Triphenylphosphine: A common organophosphorus compound used in many chemical reactions.

    Hexamethylphosphoramide: Another organophosphorus compound with applications in organic synthesis.

Uniqueness

The uniqueness of 2-N,2-N,2-N’,2-N’-tetramethyl-6,6-diphenyl-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene-2,2,4,4-tetramine lies in its complex ring structure and the presence of multiple phosphorus atoms, which can impart unique chemical and physical properties.

Eigenschaften

CAS-Nummer

6633-82-5

Molekularformel

C16H26N7P3

Molekulargewicht

409.35 g/mol

IUPAC-Name

2-N,2-N,2-N',2-N'-tetramethyl-6,6-diphenyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene-2,2,4,4-tetramine

InChI

InChI=1S/C16H26N7P3/c1-22(2)26(23(3)4)20-24(19-25(17,18)21-26,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,17-18H2,1-4H3

InChI-Schlüssel

QVXAIVQNSHSLEQ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)P1(=NP(=NP(=N1)(N)N)(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.